6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is an organic compound with the molecular formula C11H15N.ClH. It is a derivative of tetrahydroquinoline, a compound known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Biltz synthesis, which uses quinoline derivatives and reducing agents under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The production process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Generation of various substituted quinoline compounds.
Scientific Research Applications
Chemistry: In organic chemistry, 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is used as a building block for the synthesis of complex organic molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive compounds for drug discovery.
Medicine: In medicinal chemistry, the compound is explored for its therapeutic potential. It has been investigated for its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: this compound is utilized in the chemical industry for the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline
N,1-Dimethyl-1,2,3,4-tetrahydroquinoline-6-methylamine hydrochloride
Uniqueness: 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique in its structural features and reactivity compared to similar compounds. Its specific methyl groups at the 6th and 8th positions contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
6,8-dimethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h6-7,12H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUCRYYBFFRYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CCCN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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